Product packaging for Sodium isovalerate-1-13C(Cat. No.:CAS No. 287389-33-7)

Sodium isovalerate-1-13C

Cat. No.: B1324533
CAS No.: 287389-33-7
M. Wt: 125.11 g/mol
InChI Key: JJZAWYXASMCCLB-LJJZSEGWSA-M
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Description

Historical Context and Evolution of Stable Isotope Tracing Methodologies

The journey of stable isotope tracing began over a century ago with Frederick Soddy's discovery of isotopes—elements that are chemically identical but differ in atomic mass. nih.gov This foundational discovery was soon followed by the development of the first mass spectrographs and spectrometers by Nobel laureates J.J. Thomson and F.W. Aston, which enabled the separation and identification of these isotopes. nih.govnih.gov

While initially a tool of physics and chemistry, the potential of isotopes in biology was soon realized. nih.gov Early pioneers in the 1930s demonstrated that stable isotopes, particularly those of key biological elements like carbon (¹³C), nitrogen (¹⁵N), and hydrogen (²H or deuterium), could be incorporated into organic compounds. numberanalytics.comnih.gov This breakthrough allowed these molecules to be used as "tracers" to follow the metabolic fate of compounds within a living system, giving birth to the age of the isotope tracer. nih.gov

Over the subsequent decades, the application of stable isotope tracers expanded significantly, driven almost exclusively by advancements in mass spectrometry technology. nih.gov The evolution from early instruments to more sophisticated gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) systems dramatically improved the ability to accurately quantify isotopic abundance in complex biological samples. mdpi.comnih.gov

Initially, radioactive isotopes were widely used, but stable isotopes remained the only effective tool for studying the metabolism of elements like nitrogen and oxygen, which lack long-lived radioisotopes. nih.gov The inherent safety of stable isotopes also made them preferable for many studies, especially in humans. youtube.com More recent developments have included the use of deuterium (B1214612) oxide (D₂O or "heavy water") as a universal tracer that can be administered orally and used to measure the synthesis rates of multiple substrates like proteins, lipids, and DNA simultaneously over long periods. physoc.orgresearchgate.net Today, stable isotope tracing, combined with powerful analytical and computational tools, is a fundamental methodology for investigating metabolism in fields ranging from basic physiology to clinical medicine. mdpi.comnih.govyoutube.com

Position of Sodium Isovalerate-1-13C within the Spectrum of Branched-Chain Fatty Acid Isotopic Tracers

Sodium isovalerate-1-¹³C is a specialized isotopic tracer used to investigate the metabolism of branched-chain fatty acids (BCFAs). BCFAs are fatty acids with a methyl branch in their carbon chain. Isovalerate, also known as 3-methylbutanoate, is a five-carbon BCFA. It is a key intermediate in the catabolism of leucine (B10760876), one of the three essential branched-chain amino acids (BCAAs). researchgate.net

The metabolism of BCAAs—leucine, isoleucine, and valine—is a critical area of metabolic research. researchgate.net These amino acids are not only building blocks for proteins but also serve as important nitrogen donors for neurotransmitter synthesis and as fuel sources, particularly in tissues like skeletal muscle. researchgate.netnih.gov The catabolic pathway for BCAAs begins with their conversion to branched-chain α-keto acids (BCKAs). researchgate.net In the case of leucine, it is first transaminated to α-ketoisocaproate (KIC). researchgate.net KIC then undergoes oxidative decarboxylation, a reaction that releases a carbon atom as CO₂ and produces isovaleryl-CoA. researchgate.net

This is where Sodium Isovalerate-1-¹³C finds its specific application. By introducing isovalerate with a ¹³C label at the first carbon position (the carboxyl carbon), researchers can precisely track its metabolic fate. This tracer can be used to study several aspects of BCAA and BCFA metabolism:

Oxidation Rates: The release of ¹³CO₂ from the metabolism of isovalerate-1-¹³C provides a direct measure of the rate of its oxidation. metsol.com This reflects the activity of the downstream pathways that feed into the TCA cycle.

TCA Cycle Intermediates: The ¹³C label from isovaleryl-CoA can be incorporated into acetyl-CoA, which then enters the TCA cycle. researchgate.net Tracking the appearance of ¹³C in TCA cycle intermediates like citrate (B86180) and malate (B86768) helps quantify the contribution of leucine/isovalerate to cellular energy production. nih.gov

Intramuscular Metabolism: Tracers like ¹³C-labeled fatty acids are used to evaluate how plasma free fatty acids contribute to intramuscular lipid pools, including triglycerides. nih.gov Sodium isovalerate-1-¹³C can be used in a similar fashion to probe the specific pathways of branched-chain fatty acid handling within muscle cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NaO2 B1324533 Sodium isovalerate-1-13C CAS No. 287389-33-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3-methyl(113C)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2.Na/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H,6,7);/q;+1/p-1/i5+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZAWYXASMCCLB-LJJZSEGWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635649
Record name Sodium 3-methyl(1-~13~C)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287389-33-7
Record name Sodium 3-methyl(1-~13~C)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287389-33-7
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Synthetic Methodologies and Isotopic Integrity of Sodium Isovalerate 1 13c

Strategies for Site-Specific 13C Labeling of Isovalerate Derivatives

The synthesis of isovalerate derivatives with a carbon-13 label specifically at the carboxyl carbon (C-1 position) can be achieved through several established methodologies. These methods typically involve the introduction of a 13C-containing one-carbon synthon to a four-carbon precursor.

One of the most common and versatile methods is the carboxylation of a Grignard reagent . chemistrysteps.comtransformationtutoring.commasterorganicchemistry.comlibretexts.org This reaction involves the preparation of a Grignard reagent from an appropriate isobutyl halide, such as isobutyl bromide, by reacting it with magnesium metal. This organometallic intermediate is then reacted with isotopically labeled carbon dioxide (¹³CO₂), which serves as the source of the 13C label. Subsequent acidic workup protonates the resulting carboxylate salt to yield 1-¹³C-isovaleric acid. chemistrysteps.comtransformationtutoring.commasterorganicchemistry.com The free acid can then be neutralized with sodium hydroxide or sodium bicarbonate to produce the final product, Sodium isovalerate-1-13C.

Another established method for the synthesis of 1-¹³C-labeled carboxylic acids is through the use of isotopically labeled cyanide . nih.gov In this approach, an isobutyl halide is reacted with potassium cyanide enriched with carbon-13 (K¹³CN). This nucleophilic substitution reaction forms the corresponding ¹³C-labeled nitrile. The nitrile is then subjected to hydrolysis, typically under acidic or basic conditions, to convert the nitrile group into a carboxylic acid, yielding 1-¹³C-isovaleric acid. nih.gov

A third strategy involves the carbonylation of organoboranes . rsc.org This method utilizes the reaction of an organoborane, prepared from the hydroboration of an appropriate alkene (e.g., isobutylene), with ¹³C-labeled carbon monoxide (¹³CO). The subsequent oxidative workup of the intermediate yields the desired 1-¹³C-carboxylic acid. rsc.org

The industrial production of unlabeled isovaleric acid often involves the hydroformylation of isobutylene to produce isovaleraldehyde, which is then oxidized. wikipedia.org In principle, this process could be adapted for isotopic labeling by using ¹³C-labeled carbon monoxide in the hydroformylation step.

The choice of synthetic route often depends on the availability and cost of the ¹³C-labeled starting material, as well as the desired scale of the synthesis.

Synthetic Strategy 13C Source Key Precursor Key Reaction
Carboxylation of Grignard Reagent ¹³CO₂ Isobutyl halide Nucleophilic addition of Grignard reagent to ¹³CO₂
Nitrile Hydrolysis K¹³CN Isobutyl halide Nucleophilic substitution with K¹³CN followed by hydrolysis
Carbonylation of Organoboranes ¹³CO Isobutylene Reaction of organoborane with ¹³CO followed by oxidation

Analytical Verification of Isotopic Purity and Positional Enrichment

Following the synthesis of this compound, it is imperative to verify both the isotopic purity (the percentage of molecules containing the ¹³C isotope) and the positional enrichment (confirmation that the ¹³C is at the intended C-1 position). Several analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the most powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for this analysis.

¹³C NMR Spectroscopy: Direct detection by ¹³C NMR provides unambiguous confirmation of the label's position. The carboxyl carbon of isovalerate gives a characteristic signal in the ¹³C NMR spectrum, typically in the range of 170-185 ppm. princeton.edu The presence of a strong signal in this region for this compound, coupled with the significantly lower intensity of the corresponding signal in an unlabeled standard, confirms the positional enrichment. Due to the low natural abundance of ¹³C (approximately 1.1%), the signal from the labeled carbon will be significantly enhanced. youtube.com

¹H NMR Spectroscopy: While ¹H NMR does not directly observe the ¹³C nucleus, its presence can be inferred through ¹H-¹³C coupling. The protons on the carbon adjacent to the labeled carboxyl group (the α-protons) will exhibit coupling to the ¹³C nucleus, resulting in the splitting of their signal into a doublet. The magnitude of this coupling constant can provide further structural confirmation.

Indirect NMR Methods: For enhanced sensitivity, especially in complex biological mixtures, indirect detection methods can be employed. nih.govacs.orgnih.gov This often involves chemical derivatization of the carboxylate group with a reagent containing another NMR-active nucleus, such as ¹⁵N. nih.govacs.orgnih.gov Techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) can then be used to detect the carboxylate and determine ¹³C enrichment through the analysis of coupling patterns. nih.govacs.orgnih.gov

Mass Spectrometry (MS) is another critical technique for determining isotopic enrichment. High-resolution mass spectrometry can differentiate between the isotopologues of isovalerate. researchgate.net The molecular ion of unlabeled sodium isovalerate will have a specific mass-to-charge ratio (m/z). The incorporation of a single ¹³C atom will result in a molecular ion with an m/z that is approximately 1.00335 Da higher. By comparing the relative intensities of the peaks corresponding to the labeled and unlabeled species, the isotopic purity can be accurately calculated. researchgate.netacs.org This method is highly sensitive and provides a quantitative measure of the success of the isotopic labeling.

The combination of NMR and MS provides a comprehensive and robust verification of the isotopic purity and positional enrichment of this compound, ensuring its suitability for use in isotopic tracer studies.

Analytical Technique Information Provided Key Parameters
¹³C NMR Spectroscopy Positional Enrichment, Isotopic Purity Chemical shift of the carboxyl carbon (170-185 ppm)
¹H NMR Spectroscopy Positional Confirmation ¹H-¹³C coupling constants of α-protons
Indirect NMR (e.g., after derivatization) Isotopic Enrichment (high sensitivity) Correlation spectra (e.g., ¹H-¹⁵N HSQC)
High-Resolution Mass Spectrometry Isotopic Purity Mass-to-charge ratio (m/z) of labeled vs. unlabeled species

Advanced 13c Metabolic Flux Analysis 13c Mfa Utilizing Sodium Isovalerate 1 13c

Theoretical Underpinnings of 13C-MFA for Quantitative Metabolic Flux Determination

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify intracellular metabolic fluxes in living cells. researchgate.netresearchgate.net The fundamental principle of 13C-MFA involves introducing a substrate labeled with the stable isotope carbon-13 (¹³C) into a biological system. researchgate.netd-nb.infosci-hub.se As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites, creating unique isotopic labeling patterns. researchgate.netnih.gov By measuring these patterns, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative activities of different metabolic pathways. mdpi.comfrontiersin.org

The core of 13C-MFA lies in the development of a stoichiometric model of the cell's metabolic network. sci-hub.se This model comprises a set of biochemical reactions and the corresponding atom transitions, which describe how carbon atoms are rearranged during metabolic conversions. frontiersin.org The analysis then involves computationally fitting the experimentally measured labeling data to the model to estimate the intracellular fluxes. sci-hub.se This is typically achieved by minimizing the difference between the measured and the model-predicted labeling patterns. frontiersin.org

A key assumption in many 13C-MFA studies is that the system is at a metabolic and isotopic steady state. d-nb.infonih.gov Metabolic steady state implies that the concentrations of intracellular metabolites are constant over time, while isotopic steady state means that the isotopic labeling of these metabolites has reached a constant level. d-nb.infonih.gov These assumptions simplify the mathematical modeling, as the system can be described by a set of algebraic equations. drziweidai.com However, for certain biological systems or experimental designs, these assumptions may not hold, necessitating more complex non-stationary models. nih.govdrziweidai.com

The choice of the ¹³C-labeled tracer is a critical aspect of experimental design, as it significantly influences the precision and accuracy of the determined fluxes. nih.govnih.gov Different tracers provide distinct labeling patterns that can resolve fluxes in specific parts of the metabolic network. nih.gov For instance, while ¹³C-glucose tracers are often used to probe glycolysis and the pentose (B10789219) phosphate (B84403) pathway, other tracers like ¹³C-glutamine are better suited for studying the tricarboxylic acid (TCA) cycle. d-nb.infonih.gov The use of branched-chain amino acid tracers, such as Sodium Isovalerate-1-13C, allows for the investigation of specific pathways related to their metabolism.

Design and Implementation of this compound Tracer Experiments

The successful application of this compound in 13C-MFA hinges on the careful design and implementation of tracer experiments. This involves selecting the appropriate labeling strategy, substrate mixtures, and experimental system to accurately probe the metabolic pathways of interest.

The choice between steady-state and non-stationary (or dynamic) isotopic labeling is a crucial decision in designing a 13C-MFA experiment. frontiersin.orgnih.gov

Steady-State 13C-MFA (SS-MFA) assumes that the system has reached both metabolic and isotopic steady state. frontiersin.orgnih.gov This means that after the introduction of the ¹³C-labeled substrate, the cells are cultured for a sufficient duration to allow the labeling to distribute throughout the metabolic network and reach a constant enrichment in all metabolites. d-nb.infonih.gov The main advantage of this approach is the relative simplicity of the mathematical modeling, which involves solving a system of algebraic equations. drziweidai.com For SS-MFA to be valid, the time required to reach isotopic steady state must be confirmed, often by analyzing samples at multiple time points to ensure the labeling is no longer changing. d-nb.infonih.gov

Isotopically Non-Stationary 13C-MFA (INST-MFA) is employed when the system does not reach isotopic steady state during the experimental timeframe. frontiersin.orgnih.gov This is often the case in systems with slow metabolic rates or large intracellular metabolite pools. nih.gov INST-MFA involves measuring the transient changes in isotopic labeling over time after the introduction of the tracer. nih.goviitb.ac.in This approach is computationally more demanding as it requires solving a system of ordinary differential equations (ODEs) to model the dynamic labeling process. drziweidai.comnih.gov However, INST-MFA can provide more detailed information about flux dynamics and can be applied to a wider range of biological systems. nih.gov

Approach Description Advantages Disadvantages
Steady-State (SS-MFA) Assumes metabolic and isotopic steady state. frontiersin.orgnih.govSimpler mathematical modeling (algebraic equations). drziweidai.comRequires longer experimental times to reach steady state; may not be suitable for all systems. d-nb.infonih.gov
Non-Stationary (INST-MFA) Measures transient changes in isotopic labeling over time. nih.goviitb.ac.inProvides more detailed flux dynamics; applicable to a wider range of systems. nih.govComputationally more complex (requires solving ODEs). drziweidai.comnih.gov

The selection of the ¹³C-labeled substrate is a critical determinant of the information that can be obtained from a 13C-MFA experiment. nih.gov While a single tracer can provide valuable insights, using mixtures of differently labeled substrates or conducting parallel labeling experiments with different tracers can significantly enhance the resolution of metabolic fluxes. d-nb.infonih.gov

For comprehensive flux elucidation, a combination of tracers is often employed. For example, a common strategy is to use a mixture of [1-¹³C]glucose and uniformly labeled [U-¹³C]glucose. mdpi.comfrontiersin.org The rationale behind using substrate mixtures is to generate diverse labeling patterns that provide complementary information about different pathways. nih.gov The optimal mixture composition can be determined through computational simulations to maximize the precision of the target flux estimates. oup.com

When using a branched-chain tracer like this compound, it is often beneficial to combine it with other labeled substrates, such as ¹³C-glucose or ¹³C-glutamine. This allows for a more comprehensive analysis of central carbon metabolism and the interplay between different metabolic pathways. The specific combination of tracers will depend on the biological system and the research questions being addressed. sci-hub.se

The choice of the experimental system is another critical factor in the design of 13C-MFA studies. Each system presents unique advantages and challenges.

Cell Culture: In vitro cell culture is a widely used system for 13C-MFA due to its relative simplicity and high degree of environmental control. nsf.govcreative-proteomics.com It allows for precise manipulation of the culture medium and the introduction of labeled substrates. researchgate.net However, it is important to ensure that the in vitro conditions are representative of the in vivo physiological state. nsf.gov

Perfused Organs: Isolated perfused organs, such as the heart or liver, provide a more physiologically relevant model than cell culture. nih.govresearchgate.netphysiology.org This system allows for the study of organ-specific metabolism while maintaining the tissue architecture and cell-cell interactions. nih.gov However, these experiments are technically more challenging and require specialized equipment. nih.gov

In vivo Animal Models: In vivo studies in animal models offer the most physiologically relevant context for metabolic flux analysis. nih.govresearchgate.net These studies involve administering the labeled tracer to a living animal and then analyzing tissue or plasma samples. nih.govnih.gov This approach allows for the investigation of inter-organ metabolic cross-talk and the systemic effects of metabolic perturbations. nih.gov However, in vivo experiments are complex to perform and the interpretation of the data can be challenging due to the intricate interplay of metabolic processes in the whole organism. nih.gov

Experimental System Advantages Disadvantages
Cell Culture High degree of control, relative simplicity. nsf.govcreative-proteomics.comMay not fully recapitulate in vivo physiology. nsf.gov
Perfused Organs More physiologically relevant, maintains tissue architecture. nih.govresearchgate.netTechnically challenging, requires specialized equipment. nih.gov
In vivo Animal Models Most physiologically relevant, allows for study of inter-organ metabolism. nih.govnih.govComplex to perform and interpret data. nih.gov

Computational Algorithms and Software for 13C-MFA Data Interpretation

The interpretation of data from 13C-MFA experiments relies on sophisticated computational algorithms and software. mdpi.comoup.com These tools are essential for constructing metabolic models, simulating labeling patterns, and estimating metabolic fluxes from the experimental data. sci-hub.seoup.com

Several software packages have been developed to facilitate 13C-MFA. These include:

13CFLUX2: A high-performance software suite for designing and evaluating 13C-MFA experiments. oup.com It offers flexibility and can handle large-scale metabolic networks. oup.com

INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based software that can perform both steady-state and isotopically non-stationary MFA. nih.gov It allows for the simultaneous analysis of multiple datasets. nih.gov

WUFlux: An open-source platform with a user-friendly graphical interface, designed to simplify 13C-MFA for various microbial species. github.io

mfapy: An open-source Python package that provides a flexible toolbox for various tasks in 13C-MFA, including data analysis and experimental design. bohrium.com

These software tools typically employ numerical optimization algorithms to find the set of fluxes that best fit the experimental data. bohrium.com They also provide statistical analysis to assess the goodness-of-fit and to calculate confidence intervals for the estimated fluxes, which indicate the precision of the flux estimates. nih.gov

Methodological Challenges and Innovative Solutions in 13C-MFA with Branched-Chain Tracers

The use of branched-chain tracers like this compound in 13C-MFA presents both unique opportunities and specific methodological challenges.

One of the main challenges is the complexity of the metabolic pathways involving branched-chain amino acids (BCAAs). The catabolism of BCAAs involves multiple enzymatic steps and can intersect with central carbon metabolism at several points. This complexity can make it difficult to model the atom transitions accurately and to resolve all the fluxes in the network.

Another challenge is the potential for isotopic exchange reactions, which can complicate the interpretation of labeling patterns. For example, the catabolism of some BCAAs can lead to the production of labeled CO₂, which can then be re-incorporated into other metabolites, a phenomenon known as CO₂ recycling. nih.govbiorxiv.org

Innovative solutions to these challenges include the development of more sophisticated metabolic models that incorporate detailed BCAA catabolic pathways and account for isotopic exchange reactions. nih.gov The use of multiple tracers in parallel experiments can also help to better constrain the model and improve the accuracy of flux estimates. nih.gov Additionally, advanced analytical techniques, such as tandem mass spectrometry (MS/MS), can provide more detailed information about the positional labeling of metabolites, which can help to resolve complex metabolic pathways. sci-hub.se

Deciphering Metabolic and Biosynthetic Pathways Through Sodium Isovalerate 1 13c Tracing

Elucidation of Branched-Chain Fatty Acid Metabolism and Related Pathways

Sodium isovalerate-1-¹³C is instrumental in unraveling the complex metabolism of branched-chain fatty acids (BCFAs), which are derived from the degradation of branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine.

Valine Catabolism and its Intermediates

Valine, an essential BCAA, is catabolized through a series of steps that lead to the formation of α-ketoisovalerate. This intermediate can then be further metabolized. Studies using uniformly ¹³C-labeled α-ketoisovalerate in the heart have shown that its major metabolic fate is not immediate oxidation in the tricarboxylic acid (TCA) cycle, but rather reamination back to valine. researchgate.net A significant portion is also converted to 3-hydroxyisobutyrate (B1249102) (3-HIB). researchgate.net This indicates that the flux through the latter stages of the valine catabolic pathway, which would lead to entry into the TCA cycle as succinyl-CoA, can be limited in certain tissues. researchgate.net In microorganisms like Saccharomyces cerevisiae, the catabolism of valine to produce fusel alcohols such as isobutyl alcohol has been investigated using ¹³C-labeled precursors, revealing that the pathways for valine catabolism and leucine biosynthesis share a common pool of α-ketoisovalerate. metwarebio.comresearchgate.net

Role in Isovalerate/Isobutyrate Interconversions

The interconversion between different BCFAs, such as isovalerate and isobutyrate, is a key aspect of microbial metabolism, particularly in the rumen. Tracing studies using ¹³C-labeled BCFAs have been crucial in quantifying these transformations. In dual-flow culture systems simulating the rumen environment, the supplementation of ¹³C-labeled isovalerate, isobutyrate, and 2-methylbutyrate (B1264701) has been used to track their incorporation into bacterial BCAAs. researchgate.net These studies help determine the extent to which rumen microbes synthesize BCAAs de novo versus utilizing pre-formed BCFAs from the environment. The recovery of ¹³C in valine, leucine, and isoleucine within bacterial protein confirms the direct utilization and interconversion of these BCFAs by the microbial population. researchgate.net For instance, the addition of ¹³C-isovalerate (derived from leucine) and ¹³C-isobutyrate (derived from valine) allows for precise measurement of their roles in bacterial protein synthesis. researchgate.net

Investigation of Short-Chain Fatty Acid (SCFA) Dynamics in Complex Biological Systems

Sodium isovalerate-1-¹³C is an invaluable tracer for studying the production and absorption of SCFAs, particularly in the complex ecosystems of the gut and rumen.

Gut Microbiota Metabolism and Host-Microbe Interactions

The gut microbiota produces significant amounts of SCFAs through the fermentation of dietary components, primarily non-digestible carbohydrates and, to a lesser extent, proteins. diabetesjournals.org Branched-chain SCFAs, including isovalerate, are products of amino acid fermentation. diabetesjournals.orgmdpi.com Isotope tracing studies allow researchers to follow the fate of these microbial metabolites. For example, a study using ¹³C-labeled wheat bran in healthy women made it possible to track the appearance of ¹³C-labeled SCFAs, including isovalerate, in both plasma and feces. nih.gov This provides direct evidence of the production of these fatty acids by the gut microbiota from a specific dietary fiber and their subsequent absorption by the host. nih.gov Similarly, using uniformly ¹³C-labeled polydextrose (B7824563) in an in vitro colon simulator, researchers identified major labeled metabolites, including acetate (B1210297), propionate (B1217596), butyrate, and valerate, confirming their origin from the fermentation of this specific fiber. researchgate.netnih.gov These approaches are critical for understanding the diet-microbiota-host metabolic axis and how it influences health. nih.govacs.org

Rumen Fermentation Processes

In ruminants, the rumen is a large fermentation vat where microbes break down fibrous plant material into SCFAs, which are the primary energy source for the animal. nih.gov Isovalerate is known to be a growth factor for certain cellulolytic bacteria. researchgate.net Supplementation with isovalerate has been shown to stimulate ruminal fermentation, increase the total production of volatile fatty acids (VFAs), and enhance the population of key fiber-digesting bacteria. researchgate.netanimbiosci.org The use of ¹³C-labeled isovalerate in in vitro rumen fermentation models allows for the precise quantification of its metabolism. It helps to determine its rate of production, interconversion to other VFAs, and its contribution to the synthesis of microbial protein. researchgate.netanimbiosci.org Studies have shown that adding BCAA like leucine or isoleucine to in vitro rumen cultures leads to a linear increase in the molar proportions of isovalerate. animbiosci.org

Tracing Carbon Flux in Central Carbon Metabolism and Anaplerosis

Stable isotope tracing with molecules like Sodium isovalerate-1-¹³C is a cornerstone of metabolic flux analysis, which quantifies the rates of reactions in central metabolic pathways. nsf.govmetwarebio.comnih.gov The catabolism of isovalerate produces acetyl-CoA and propionyl-CoA, both of which can enter the TCA cycle. The entry of intermediates into the TCA cycle to replenish those siphoned off for biosynthesis is known as anaplerosis. oup.comnih.govnih.gov

The ¹³C label from Sodium isovalerate-1-¹³C is incorporated into acetyl-CoA, which then enters the TCA cycle by condensing with oxaloacetate to form citrate (B86180). By tracking the distribution of ¹³C in TCA cycle intermediates and related amino acids (like glutamate), researchers can map the flow of carbon and quantify the activity of different pathways. nih.gov This is crucial for understanding how cells generate energy and building blocks for growth. metwarebio.com For example, anaplerotic flux is vital for processes such as glucose-stimulated insulin (B600854) secretion in pancreatic beta-cells. nih.gov Studies have shown that dietary supplementation with glycerol, which increases ruminal propionate (an anaplerotic precursor), can affect feed intake in dairy cows, highlighting the link between anaplerotic potential and physiological regulation. researchgate.net By tracing the labeled carbon from isovalerate, scientists can determine its contribution to both energy production (oxidation through the TCA cycle) and the replenishment of the TCA cycle pool (anaplerosis), providing a detailed picture of cellular carbon metabolism. oup.comuu.nl

Linkages to Glycolysis, TCA Cycle, and Pentose (B10789219) Phosphate (B84403) Pathway

The metabolism of isovalerate is intrinsically linked to central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway (PPP). Tracing studies using 13C-labeled precursors have elucidated these connections.

In the biosynthesis of certain functional groups, such as the isovalerate moiety in the limonoid salannolacetate, the carbon skeleton is derived from the amino acid leucine. The biosynthesis of leucine itself is directly fed by products of glycolysis. Specifically, two molecules of pyruvate (B1213749) and one molecule of acetyl-CoA, both of which are key products of glucose breakdown via glycolysis, contribute to the formation of the leucine backbone. nih.govresearchgate.net When [1,6-13C] glucose is used as a tracer, the resulting isovalerate incorporates three 13C labels, confirming its origin from glycolytic products. nih.govresearchgate.net Isovalerate originates from ketoisocaproate, a direct precursor in the leucine biosynthetic pathway. researchgate.netresearchgate.net

The interconnectedness of these pathways is crucial for cellular function. The PPP, for instance, runs parallel to glycolysis and is a major source of NADPH for reductive biosynthesis and ribose-5-phosphate (B1218738) for nucleotide synthesis. nih.govnih.gov While direct tracing from sodium isovalerate-1-13C to all intermediates of the PPP is less commonly reported, the reliance of its precursor biosynthesis on glycolytic outputs demonstrates an indirect but vital link. The flow of carbons from glucose through these central pathways is fundamental to understanding how building blocks for more complex molecules are generated. researchgate.netresearchgate.net

Metabolic reprogramming, a hallmark of various physiological and pathological states, often involves alterations in these core pathways. mdpi.comahajournals.org For example, under certain conditions, cells may shift the balance between glycolysis and the PPP to meet specific metabolic demands. frontiersin.org The use of stable isotope tracers like this compound allows for the investigation of these dynamic changes and how they impact downstream biosynthetic processes.

Metabolic Pathway Precursor from Pathway Downstream Product Containing Isovalerate Moiety Research Finding
Glycolysis Pyruvate, Acetyl-CoA Salannolacetate The isovalerate moiety is derived from the leucine biosynthetic pathway, which utilizes pyruvate and acetyl-CoA from glycolysis. nih.govresearchgate.netresearchgate.net
Amino Acid Biosynthesis (Leucine) Ketoisocaproate Salannolacetate Isovalerate is formed from ketoisocaproate, a penultimate metabolite in leucine synthesis. researchgate.netresearchgate.net

Biosynthetic Pathway Elucidation in Natural Product Synthesis

The structural complexity of natural products often obscures their biosynthetic origins. This compound and other labeled precursors are instrumental in unraveling the step-by-step assembly of these molecules.

Investigating Isoprene (B109036) Unit Biogenesis

Isoprene units are the fundamental five-carbon building blocks for a vast array of natural products, including terpenoids and steroids. The biosynthesis of these units can proceed through two main pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (MEP) pathway. Isotope labeling studies have been pivotal in determining which pathway is active in the biosynthesis of specific compounds in different organisms.

Feeding experiments with labeled precursors, including acetate and isovalerate derivatives, have helped to map the incorporation of carbon atoms into the isoprene units of various molecules. jst.go.jp For instance, in the biosynthesis of certain Diels-Alder type adducts in Morus alba cell cultures, the incorporation pattern of labeled acetate suggested a different biosynthetic timing for the isoprene units of different compounds. jst.go.jp While L-leucine can be a precursor to isovaleryl-CoA, which can then be converted to mevalonate, studies have shown that in some cases, administered L-leucine is metabolized to acetyl-CoA and participates in polyketide synthesis rather than directly forming isoprene units. jst.go.jp

The involvement of the MVA pathway in the biosynthesis of limonoids, a class of triterpenoids, has been confirmed through feeding experiments with 13C-labeled glucose in Azadirachta indica cell cultures. researchgate.netnih.gov The labeling patterns observed in the resulting limonoids were consistent with the MVA pathway's known mechanism of assembling isoprene units. nih.gov

Organism/System Compound Class Key Finding from Isotope Tracing
Morus alba cell cultures Diels-Alder type adducts Different incorporation patterns of labeled acetate into isoprene units suggest distinct biosynthetic schedules. jst.go.jp
Azadirachta indica cell cultures Limonoids 13C-glucose labeling confirms the involvement of the mevalonate (MVA) pathway in isoprene unit biosynthesis. nih.govresearchgate.netnih.gov

Alkaloid and Limonoid Biosynthesis

The biosynthesis of alkaloids and limonoids involves intricate multi-step pathways that often include complex rearrangements of carbon skeletons. nih.govnih.govwhiterose.ac.uk Stable isotope tracing has been indispensable in elucidating these pathways.

In the study of limonoid biosynthesis in the neem tree (Azadirachta indica), feeding experiments with 13C-labeled glucose were used to trace the origin of the isovalerate functional group on salannolacetate. nih.govresearchgate.net Mass spectrometry analysis revealed that the isovalerate moiety incorporated three 13C atoms, which was consistent with its biosynthesis from leucine, a product of glycolysis. researchgate.netresearchgate.net This provided direct evidence for the biosynthetic link between primary metabolism and the formation of specific functional groups in complex natural products.

Limonoid biosynthesis is a prime example of complex scaffold remodeling. biorxiv.org The journey from a basic triterpene precursor to a mature limonoid involves numerous enzymatic steps, including oxidations, rearrangements, and the addition of various functional groups. uea.ac.uk Isotope labeling studies have been crucial in identifying the precursors and intermediates along this pathway, helping to piece together the biosynthetic puzzle. nih.gov

Natural Product Class Organism Precursor Traced Key Biosynthetic Insight
Limonoids Azadirachta indica 13C-labeled glucose The isovalerate group of salannolacetate is derived from the leucine biosynthetic pathway, which is fed by glycolysis. nih.govresearchgate.netresearchgate.net
Alkaloids General Amino Acids Alkaloid scaffolds are typically derived from amino acids, with complex enzymatic reactions leading to their diverse structures. nih.govnih.govwhiterose.ac.uk

Mechanistic Studies of Metabolic Reprogramming in Biological Systems

Metabolic reprogramming is a fundamental process by which cells adjust their metabolic pathways to adapt to changes in their environment or to support specific functions, such as proliferation or immune responses. ahajournals.orgfrontiersin.org The use of stable isotope tracers like this compound provides a dynamic view of these metabolic shifts.

By tracing the flow of labeled carbons, researchers can quantify the flux through different metabolic pathways and identify points of regulation. For example, in cancer cells, there is often a significant reprogramming of central carbon metabolism, with increased reliance on glycolysis even in the presence of oxygen (the Warburg effect). mdpi.com Isotope tracing can reveal how nutrients are re-routed to support the anabolic demands of rapidly dividing cells.

In the context of the research cited, while direct studies on metabolic reprogramming using this compound are not detailed, the principles of its use in tracing metabolic pathways are directly applicable. The tracing of the isovalerate moiety back to glycolysis and amino acid metabolism in plants demonstrates how this tool can be used to understand the allocation of resources under specific metabolic conditions. researchgate.net Any change in the upstream pathways, such as a shift in glycolytic flux, would be reflected in the labeling pattern of the downstream products, providing insights into the metabolic reprogramming event.

The study of anaerobe metabolism also benefits from 13C NMR and metabolic modeling, where the fate of labeled substrates can be followed in real-time to understand how organisms adapt their metabolism to challenging environments. biorxiv.org

Biological System/Condition Metabolic Shift Observed Role of Isotope Tracing
Pancreatic Cancer Alterations in amino acid, nucleotide, and carbohydrate pathways. mdpi.com Identifies discriminant metabolites and altered pathway flux.
Azadirachta indica cell culture Biosynthesis of complex secondary metabolites (limonoids). researchgate.net Traces the origin of functional groups to primary metabolic pathways like glycolysis.
Anaerobic Metabolism (C. difficile) Integration of glycolytic and amino acid fermentation pathways. biorxiv.org Informs dynamic flux balance analysis to predict metabolic integration points.

Analytical Techniques for the Isotopic Analysis of Sodium Isovalerate 1 13c and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Signature Profiling

NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the structural and chemical properties of molecules. In the context of stable isotope tracing, NMR is exceptionally powerful for determining the precise location of isotopic labels within a molecule (positional isotopomers), which is crucial for elucidating metabolic transformations. nih.gov

1H-13C Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

¹H-¹³C HSQC is a two-dimensional NMR experiment that correlates proton (¹H) and carbon (¹³C) nuclei that are directly bonded to each other. This technique is highly effective for tracking the incorporation of the ¹³C label from Sodium Isovalerate-1-¹³C into its various metabolites. The presence of a ¹³C atom at a specific position in a metabolite will give rise to a cross-peak in the HSQC spectrum at the chemical shifts corresponding to the attached proton and the ¹³C itself.

In studies of cellular metabolism, HSQC spectra can reveal the metabolic products arising from a ¹³C-labeled substrate. biorxiv.org For instance, if Sodium Isovalerate-1-¹³C is metabolized to other compounds, new ¹H-¹³C correlation peaks will appear in the spectrum, corresponding to the newly synthesized molecules containing the ¹³C label. By comparing the HSQC spectra of samples before and after the introduction of the labeled substrate, researchers can identify the metabolites derived from isovalerate. biorxiv.orgdiva-portal.org The intensity of these cross-peaks can also provide a semi-quantitative measure of the extent of label incorporation.

Live-cell NMR experiments using techniques like High-Resolution Magic Angle Spinning (HRMAS) can employ HSQC to monitor metabolic processes in real-time. biorxiv.orgfrontiersin.orgresearchgate.net For example, the conversion of a ¹³C-labeled precursor like α-keto-isovalerate into valine can be observed by the decrease in the HSQC signal of the precursor and the corresponding increase in the signal of the product. frontiersin.orgresearchgate.net This dynamic approach provides valuable kinetic information about metabolic pathways.

Table 1: Representative ¹H and ¹³C Chemical Shifts for Isovalerate and Potential Metabolites. Note: Exact chemical shifts can vary based on solvent, pH, and temperature.
CompoundCarbon PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
IsovalerateC2 (α-CH₂)~2.1~45
IsovalerateC3 (β-CH)~2.0~26
IsovalerateC4 (γ-CH₃)~0.9~22
Isocaproate~2.2~39
Alanine~3.7~51

13C-13C Correlation Spectroscopy for Isotopomer Analysis

To gain deeper insights into metabolic pathways, particularly those involving the formation of new carbon-carbon bonds, ¹³C-¹³C correlation spectroscopy is employed. Techniques like ¹³C-¹³C COSY (Correlation Spectroscopy) or INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) can establish correlations between adjacent ¹³C atoms in a molecule. When a uniformly ¹³C-labeled substrate is used, these experiments can map the entire carbon skeleton of metabolites, revealing how the carbon backbone is assembled or broken down.

In the context of Sodium Isovalerate-1-¹³C, while the initial label is at a single position, its entry into central carbon metabolism (e.g., via the Krebs cycle) can lead to scrambling of the label. Subsequent analysis of metabolites like glutamate (B1630785) using ¹³C-¹³C correlation techniques can reveal the patterns of label distribution, providing quantitative data on metabolic flux through different pathways. nih.gov Solid-state NMR also utilizes (¹³C,¹³C) correlation spectroscopy for resonance assignments in uniformly labeled proteins. rsc.org

Advanced NMR Techniques (e.g., Methyl-TROSY)

For studying large proteins and macromolecular complexes that may be involved in the metabolism of isovalerate, advanced NMR techniques are essential. Methyl-Transverse Relaxation Optimized Spectroscopy (Methyl-TROSY) is a powerful method that has significantly extended the size limit of biological systems amenable to solution NMR studies. rsc.org This technique focuses on the signals from ¹³CH₃ methyl groups, which are often found in amino acids like leucine (B10760876), valine, and isoleucine. rsc.orgresearchgate.net

By selectively labeling the methyl groups of these amino acids with ¹³C in an otherwise deuterated protein, high-quality, high-resolution NMR spectra can be obtained even for very large complexes (over 1 MDa). rsc.orgtandfonline.com This is because the methyl-TROSY effect minimizes signal broadening due to rapid relaxation, a major challenge in large molecules. rsc.orgresearchgate.net This approach is invaluable for studying the interaction of isovalerate-derived metabolites with enzymes or receptor proteins, providing insights into binding events and conformational changes at the atomic level. utoronto.ca The technique requires specialized isotope labeling strategies, often using ¹³C-labeled precursors like α-ketoisovalerate. chemie-brunschwig.ch

Mass Spectrometry (MS) Based Methodologies for Isotopic Ratio Measurement

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone of metabolomics and stable isotope tracing due to its ability to distinguish between unlabeled (containing ¹²C) and labeled (containing ¹³C) molecules based on their mass difference. nih.gov This allows for precise quantification of isotopic enrichment in various metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolites

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing polar, non-volatile metabolites that are common in biological systems. nih.gov The liquid chromatography step separates the complex mixture of metabolites, which are then ionized and analyzed by the mass spectrometer.

In the analysis of Sodium Isovalerate-1-¹³C and its metabolites, LC-MS can be used to track the ¹³C label as it is incorporated into polar compounds such as organic acids, amino acids, and intermediates of the citric acid cycle. nih.gov The mass spectrometer can detect the mass shift of +1 for each ¹³C atom incorporated into a metabolite. By comparing the ion intensity of the labeled isotopologue (e.g., M+1) to the unlabeled one (M0), the isotopic enrichment can be accurately calculated. plos.orgplos.org

To enhance sensitivity and chromatographic performance, derivatization of short-chain fatty acids is often performed prior to LC-MS analysis. nih.govlipidmaps.org Reagents such as 3-nitrophenylhydrazine (B1228671) (3NPH) or aniline (B41778) can be used to create derivatives that have better ionization efficiency and chromatographic properties. nih.govlipidmaps.org The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it corrects for variations in sample preparation and matrix effects. lipidmaps.orgmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile or semi-volatile compounds. mdpi.com For non-volatile metabolites like isovalerate and other organic acids, a derivatization step is necessary to make them volatile enough for GC analysis. mdpi.comnih.gov This chemical modification, often through silylation or esterification, enhances both volatility and thermal stability. mdpi.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Short-Chain Fatty Acids.
Derivatization ReagentAbbreviationTarget Functional GroupReference
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFACarboxylic acid, Hydroxyl nih.gov
Benzyl chloroformateBCFCarboxylic acid rsc.org
Pentafluorobenzyl bromidePFBBrCarboxylic acid rsc.org
Isobutyl chloroformate-Carboxylic acid researchgate.net

The high resolving power of the gas chromatograph allows for excellent separation of structurally similar isomers, such as isovalerate and valerate, ensuring accurate isotopic analysis of each compound. nih.gov The sensitivity of GC-MS allows for the detection of low levels of metabolites, making it a valuable tool for metabolic flux analysis in various biological matrices. shimadzu.comrsc.orgnih.gov

Isotope Ratio Mass Spectrometry (IRMS) for Bulk and Compound-Specific Isotopic Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed to measure the relative abundance of isotopes in a given sample with very high precision. nih.govpnas.org For ¹³C analysis, the sample is typically combusted, converting all organic carbon into carbon dioxide (CO₂). The IRMS then measures the ratio of ¹³CO₂ to ¹²CO₂, from which the ¹³C/¹²C ratio of the original sample is determined. fmach.itmpg.de The results are usually expressed in delta (δ) notation (δ¹³C) in parts per mil (‰) relative to an international standard, Vienna Pee Dee Belemnite (VPDB). pnas.orgfmach.itusgs.gov

IRMS can be applied in two primary modes for metabolic studies: bulk analysis and compound-specific analysis.

Bulk Isotope Analysis (BIA)

Compound-Specific Isotope Analysis (CSIA)

To overcome the limitations of bulk analysis, Compound-Specific Isotope Analysis (CSIA) is employed. nih.govnih.govvliz.be This powerful technique measures the specific isotopic composition of individual compounds within a complex mixture. nih.govgdut.edu.cn This is typically achieved by coupling a separation technique, such as gas chromatography (GC) or liquid chromatography (LC), to the IRMS instrument. nih.govfmach.it

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This is the state-of-the-art technique for the isotopic analysis of volatile or semi-volatile compounds. nih.gov For the analysis of Sodium Isovalerate-1-¹³C and its metabolites, which are short-chain fatty acids (SCFAs) and their derivatives, derivatization is often required to make them volatile enough for GC analysis. ucdavis.eduthermofisher.com For example, they can be converted to their methyl esters (FAMEs). thermofisher.comresearchgate.net As the individual derivatized compounds elute from the GC column, they are directed into a combustion furnace (hence GC-C-IRMS), where they are converted to CO₂ gas. ucdavis.edu This CO₂ is then introduced into the IRMS for isotopic ratio measurement. nih.gov This method allows for the determination of the specific δ¹³C value for isovalerate and each of its separated metabolites, such as 3-hydroxyisovaleric acid or isovalerylglycine, in a single analytical run. nih.gov

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS): For non-volatile or thermally unstable compounds that are not suitable for GC, LC-IRMS provides an alternative. nih.gov The eluent from the LC column is passed through an interface that converts the carbon in the organic analyte into CO₂ before it enters the mass spectrometer. nih.govnih.gov This technique is particularly valuable for analyzing conjugated metabolites like isovalerylglucuronide (B1614803) or certain amino acid conjugates directly from biological fluids. e-imd.orgmhmedical.com

CSIA provides a highly detailed picture of metabolic pathways by tracing the ¹³C label from the parent compound into specific downstream products. Research has demonstrated the use of GC-C-IRMS to quantify the incorporation of ¹³C-labeled acetate (B1210297), another SCFA, into plasma fatty acids like palmitic and stearic acid, showcasing the power of this technique to track metabolic fates. nih.gov

Table 1: Comparison of Bulk IRMS and Compound-Specific IRMS (CSIA) for the Analysis of Sodium Isovalerate-1-¹³C Metabolism
FeatureBulk Isotope Analysis (BIA)Compound-Specific Isotope Analysis (CSIA)
Principle Measures the average ¹³C enrichment of an entire, unseparated sample. plymouth.ac.ukMeasures the ¹³C enrichment of individual, chromatographically separated compounds. nih.govnih.gov
Instrumentation Elemental Analyzer coupled to an IRMS (EA-IRMS). mpg.deGas or Liquid Chromatograph coupled to an IRMS (GC-C-IRMS or LC-IRMS). nih.gov
Sample Preparation Minimal; sample is dried and homogenized.Often requires extraction and derivatization to make analytes suitable for chromatography. ucdavis.edu
Information Obtained Overall ¹³C incorporation into a biological matrix (e.g., plasma, tissue).Specific ¹³C enrichment of the parent compound and each of its metabolites. nih.gov
Example Application Determining the total amount of ¹³C from the tracer that has entered the bloodstream.Quantifying the conversion of ¹³C-isovalerate into ¹³C-3-hydroxyisovaleric acid and ¹³C-isovalerylglycine. e-imd.org
Precision Generally very high (e.g., ±0.2‰). royalsocietypublishing.orgSlightly lower than BIA but still high (e.g., ±0.5‰), dependent on the compound and concentration. royalsocietypublishing.org

Advanced Data Processing, Deconvolution, and Quantification of Mass Isotopomer Distributions

Following the administration of a ¹³C-labeled substrate, biological processes lead to the formation of molecules that contain one or more ¹³C atoms. nih.gov Molecules that differ only in the number of isotopic atoms they contain are known as mass isotopomers. nih.govphysiology.org The relative amounts of these different mass isotopomers in a given metabolite, measured by mass spectrometry, is called the Mass Isotopomer Distribution (MID). nih.gov This distribution is a rich source of information about metabolic fluxes and pathway activities. nih.gov However, extracting accurate MIDs from raw mass spectrometry data requires significant data processing.

The primary challenge in interpreting raw mass spectral data is that the measured signal is not solely due to the incorporated ¹³C label. nih.govresearchgate.net It is confounded by the natural abundance of heavy isotopes of all elements present in the molecule (e.g., ¹³C, ¹⁵N, ¹⁸O, ²H, ³⁴S) and in any chemical derivatives added during sample preparation. nih.govresearchgate.net For example, a molecule with no ¹³C label from the tracer will still produce a small M+1 peak due to the ~1.1% natural abundance of ¹³C in the environment. researchgate.net Therefore, the raw data must be corrected through a process known as deconvolution to isolate the signal that comes exclusively from the isotopic tracer. nih.govresearchgate.net

Several computational algorithms and software packages have been developed to perform this correction and quantify the true mass isotopomer distributions.

Correction Algorithms: The correction process involves using matrix-based calculations to subtract the contribution of naturally occurring isotopes. nih.gov An algorithm calculates the theoretical MID for an unlabeled version of the molecule (and its derivative) based on its elemental formula. nih.gov This theoretical pattern is then used to deconvolve the measured pattern of the labeled sample, yielding the "true" MID that reflects only the incorporation from the ¹³C tracer. nih.govfrontiersin.org Advanced algorithms can handle complex situations, including overlapping peaks and the use of multiple isotopic labels simultaneously. researchgate.netfrontiersin.org

Software Tools: Several software tools are available to automate this complex process. Programs like PIRAMID (Program for Integration and Rapid Analysis of Mass Isotopomer Distributions) and LS-MIDA provide user-friendly interfaces to process raw MS data, perform deconvolution, and calculate corrected MIDs. researchgate.netnih.govoup.com These tools can handle data from various types of mass spectrometers and support different isotopic labeling schemes. researchgate.net Mass Isotopomer Distribution Analysis (MIDA) is a broader concept that uses the corrected MIDs to calculate key metabolic parameters, such as the fractional synthesis of new molecules and the isotopic enrichment of the true precursor pool. physiology.orgphysiology.org

The deconvolution process is critical for accurate quantification. As shown in the table below, the raw, measured abundances can be significantly different from the corrected abundances that truly reflect the biological labeling process. Failure to properly correct the data can lead to substantial errors in the calculation of metabolic fluxes. nih.gov

Table 2: Illustrative Example of Mass Isotopomer Distribution (MID) Deconvolution for a Hypothetical Metabolite
Mass IsotopomerDescriptionMeasured Relative Abundance (Raw Data)Contribution from Natural IsotopesCorrected Relative Abundance (Reflects ¹³C Labeling)
M+0Molecule with no heavy isotopes (all ¹²C)65.0%-70.0%
M+1Molecule with one ¹³C atom27.0%7.0%20.0%
M+2Molecule with two ¹³C atoms7.5%2.5%5.0%
M+3Molecule with three ¹³C atoms0.5%0.5%5.0%

Note: This table presents hypothetical data to illustrate the principle of deconvolution. The "Contribution from Natural Isotopes" is subtracted from the "Measured Relative Abundance" to yield the "Corrected Relative Abundance," which is then re-normalized to 100%.

Conceptual Frameworks and Research Paradigms Advanced by Sodium Isovalerate 1 13c Studies

Quantitative Assessment of Metabolic Enzyme Activities and Bottlenecks

Metabolic fluxes, defined as the in vivo conversion rates of metabolites, are a direct representation of the integrated activity of enzymes within a metabolic network under specific conditions. nih.govfrontiersin.org The use of Sodium isovalerate-1-¹³C allows for the precise quantification of these fluxes, thereby providing a functional assessment of enzyme activity in an intact cellular environment. When this labeled tracer is metabolized, the ¹³C atom is transferred to subsequent products. For instance, the initial step in isovalerate catabolism is its activation to isovaleryl-CoA, which is then dehydrogenated by isovaleryl-CoA dehydrogenase. The resulting products are eventually converted into acetyl-CoA and acetoacetate, which can enter the tricarboxylic acid (TCA) cycle. By measuring the rate of ¹³C incorporation into these downstream products, the activity of the enzymatic cascade can be quantified.

Table 1: Illustrative Isotopomer Data for Identifying a Metabolic Bottleneck in Isovalerate Catabolism This table presents a hypothetical scenario where cells are fed Sodium isovalerate-1-¹³C. The data illustrates how labeling patterns can indicate a bottleneck at the level of β-Hydroxy β-methylglutaryl-CoA (HMG-CoA) lyase.

MetabolitePathway StepExpected ¹³C Labeling Pattern (Normal Flux)Observed ¹³C Labeling Pattern (Bottleneck Scenario)Implication
Isovaleryl-CoAActivation of IsovalerateHigh M+1 enrichmentHigh M+1 enrichmentSuccessful uptake and activation of the tracer.
3-Methylcrotonyl-CoADehydrogenationHigh M+1 enrichmentHigh M+1 enrichmentIsovaleryl-CoA dehydrogenase is active.
3-Methylglutaconyl-CoACarboxylationHigh M+1 enrichmentHigh M+1 enrichment3-Methylcrotonyl-CoA carboxylase is active.
HMG-CoAHydrationModerate M+1 enrichmentVery High M+1 enrichment Accumulation of the labeled intermediate suggests a downstream blockage.
Acetyl-CoACleavage of HMG-CoAModerate M+1 enrichmentLow M+1 enrichment Reduced flux through HMG-CoA lyase, identifying it as a metabolic bottleneck.
AcetoacetateCleavage of HMG-CoAModerate M+1 enrichmentLow M+1 enrichment Confirms the bottleneck at the HMG-CoA lyase step.

Understanding Metabolic Branching Ratios and Pathway Efficiencies

Cellular metabolism is characterized by numerous branch points where a single metabolite can be directed into two or more distinct pathways. Determining the split ratio of metabolic flux at these nodes is crucial for understanding how cells allocate resources to competing biological functions, such as energy production versus biosynthesis. Isotopic tracers like Sodium isovalerate-1-¹³C are exceptionally suited for this purpose. nih.gov

The metabolism of isovalerate serves as a prime example. Once converted to isovaleryl-CoA, it stands at a critical metabolic juncture. Its primary fate is catabolism for energy, where it is broken down into acetyl-CoA and acetoacetate. Alternatively, isovalerate is the direct carbon skeleton precursor for the synthesis of the essential amino acid leucine (B10760876). By administering Sodium isovalerate-1-¹³C, the ¹³C label will be distributed between these two pathways.

The efficiency of each pathway can be determined by measuring the amount of the ¹³C label that appears in the final products. For example, analysis by mass spectrometry or NMR can quantify the ¹³C enrichment in leucine isolated from cellular protein versus the enrichment in metabolites of the TCA cycle, such as citrate (B86180) (formed from labeled acetyl-CoA). nih.gov This allows for the calculation of the precise flux split, revealing the cell's metabolic priorities under specific physiological conditions. This quantitative understanding of pathway choice and efficiency is fundamental to systems biology and metabolic engineering. nih.gov

Table 2: Quantifying Metabolic Branching Ratios from Isovalerate Metabolism using Sodium isovalerate-1-¹³C This table provides a simplified, illustrative calculation based on hypothetical ¹³C enrichment data to determine the flux split between leucine biosynthesis and catabolism.

Measurement ParameterPathwayMeasured Value (Hypothetical)Calculation StepResult
¹³C Enrichment in LeucineLeucine Biosynthesis25% M+1Total isovalerate consumed is proportional to the sum of label incorporation into all downstream pathways.
¹³C Enrichment in Citrate (from Acetyl-CoA)Catabolism (TCA Cycle)75% M+1Flux to Leucine (%) = (Enrichment in Leucine) / (Enrichment in Leucine + Enrichment in Citrate) * 10025%
Flux to Catabolism (%) = (Enrichment in Citrate) / (Enrichment in Leucine + Enrichment in Citrate) * 10075%
Conclusion Under these conditions, 75% of the consumed isovalerate is directed towards catabolic energy production, while 25% is used for anabolic leucine synthesis.

Development of Predictive Metabolic Models

A primary goal of systems biology is to develop computational models that can accurately predict cellular behavior in response to genetic or environmental changes. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is the cornerstone of this effort, providing the quantitative data necessary to construct and validate these models. nih.govnih.gov The flux map generated from a tracer experiment with a compound like Sodium isovalerate-1-¹³C offers a snapshot of the cell's metabolic state, which serves as a critical constraint for model building. nih.gov

The development of a predictive model is a multi-step process. nih.govnih.gov It begins with the definition of a biochemical network model that includes all relevant reactions for the metabolism of the tracer. Following a tracer experiment with Sodium isovalerate-1-¹³C, the isotopic labeling patterns of key intracellular metabolites are measured. This experimental data is then fed into specialized software that uses algorithms to estimate the set of metabolic fluxes that best explains the observed labeling patterns. nih.gov This process minimizes the difference between the experimentally measured labeling data and the labeling patterns simulated by the model. nih.gov

The resulting validated flux map is more than just a descriptive tool; it is a predictive one. By altering parameters within the model—for instance, by simulating the knockout of a gene (setting a flux to zero) or a change in nutrient availability—researchers can forecast the metabolic response of the cell. These models, built upon empirical data from tracers like Sodium isovalerate-1-¹³C, are invaluable for guiding rational metabolic engineering strategies, identifying potential drug targets, and understanding the complex metabolic reprogramming that occurs in diseases like cancer and metabolic syndrome. nih.govresearchgate.netmdpi.com

Table 3: Framework for Developing Predictive Metabolic Models with Sodium Isovalerate-1-¹³C

StepActionData Input/SourceData OutputRole in Model Development
1. Model Definition Construct a stoichiometric model of the biochemical network.Genomic and biochemical databases (e.g., KEGG, BioCyc).A network map including all relevant reactions for isovalerate metabolism.Establishes the theoretical framework and all possible metabolic routes.
2. Tracer Experiment Culture cells with Sodium isovalerate-1-¹³C as the tracer.The isotopically labeled substrate.Cells with ¹³C-labeled intracellular metabolites.Provides the raw material for flux determination.
3. Isotope Analysis Extract metabolites and measure ¹³C labeling patterns.Cell extracts from the tracer experiment.Mass isotopomer distributions for key metabolites (e.g., leucine, glutamate (B1630785), citrate).Generates the quantitative experimental data for model fitting. nih.gov
4. Flux Estimation Use ¹³C-MFA software to calculate intracellular fluxes.Stoichiometric model and measured mass isotopomer distributions.A best-fit flux map with confidence intervals for each reaction. nih.govConstrains the model with empirical in vivo reaction rates.
5. Model Validation & Prediction Compare model outputs to known physiological data and simulate perturbations.The calculated flux map.A validated, predictive model of cellular metabolism.Enables in silico experiments to generate hypotheses and guide future research.

Emerging Research Directions and Methodological Innovations for Sodium Isovalerate 1 13c Tracing

Integration with Proteomics, Transcriptomics, and Other Omics Data

The integration of data from Sodium Isovalerate-1-13C tracing with other "omics" platforms like proteomics and transcriptomics is a burgeoning field that promises a more holistic understanding of cellular metabolism. uga.edunih.gov This multi-omics approach allows researchers to move beyond measuring metabolite concentrations and fluxes to connect these metabolic phenotypes with the underlying genetic and protein expression patterns. mdpi.comfrontiersin.org By combining these datasets, scientists can build more comprehensive models of biological systems, revealing how genetic variations or environmental stimuli translate into changes in metabolic function. nih.govnih.gov

Several statistical and bioinformatics tools are being developed to facilitate this data integration. nih.gov Methods such as Canonical Correlation Analysis (CCA) and Self-Organizing Maps (SOM) can identify correlations between transcriptomic and metabolomic features. nih.gov For instance, a study on the effects of a mycotoxin on intestinal explants demonstrated that integrating transcriptomic and metabolomic data significantly increased the number of identified discriminant metabolites compared to analyzing the metabolomic data alone. nih.gov This integrated approach revealed disruptions in protein synthesis, oxidative stress, and inflammasome activation that would have been missed otherwise. nih.gov

The combination of these powerful technologies can elucidate complex biological processes. For example, in a study of banana ripening, integrated transcriptomic, proteomic, and metabolomic analyses identified 5784 differentially expressed genes, 94 proteins, and 133 metabolites, linking them to processes like aroma synthesis and energy metabolism. mdpi.com Similarly, in the context of Clostridioides difficile, a time-resolved multi-omics approach combining transcriptome, proteome, and metabolome data has been used to understand the molecular basis of the shift from a growing to a non-growing state, including changes in virulence factor production. frontiersin.org

Future research will likely focus on refining these integrative models to better predict metabolic responses from genomic and proteomic data. This could lead to a more profound understanding of diseases and the development of more targeted therapeutic strategies.

Development of Advanced Reporter Systems for Metabolic Imaging

The use of 13C-labeled compounds, including derivatives of isovalerate, is central to the advancement of metabolic imaging techniques. A key innovation in this area is hyperpolarized magnetic resonance imaging (MRI), which dramatically increases the signal of 13C-labeled molecules, allowing for real-time, in-vivo visualization of metabolic pathways. nih.govnih.gov

Hyperpolarized [1-13C]pyruvate has been a pioneering probe in this field, successfully used in preclinical models and even in patients with prostate cancer to assess treatment responses. nih.gov The success of this probe has spurred the development of other hyperpolarized 13C-labeled molecules to interrogate different metabolic pathways. nih.govnih.gov For example, hyperpolarized [1-13C] α-ketoglutarate has been used to visualize metabolic events in glioma tumors, and [5-13C] glutamine has been applied to study liver cancer metabolism. nih.gov

The development of novel probes is crucial for expanding the scope of metabolic imaging. Researchers are actively synthesizing and evaluating new 13C-labeled compounds to serve as reporters for specific metabolic activities. For instance, hyperpolarized sodium [1-13C]-glycerate has been developed as a probe to assess glycolysis in vivo. nih.gov This agent demonstrated high polarization levels and a long spin-lattice relaxation time, both critical for clinical applications. nih.gov In vivo studies in rats showed that the metabolic products, 13C-labeled pyruvate (B1213749) and lactate, could be detected and their levels correlated with the glycolytic state of the liver. nih.gov

These advanced reporter systems offer a non-invasive window into the metabolic reprogramming that occurs in various diseases, including cancer and metabolic disorders. The ability to monitor these changes in real-time provides invaluable information for diagnosis, prognosis, and the development of personalized medicine. Future efforts will likely focus on creating a broader portfolio of hyperpolarized 13C probes to image a wider array of metabolic pathways with greater sensitivity and specificity.

Expansion into Untargeted Metabolomics and Novel Metabolite Discovery

The application of this compound and other isotopically labeled compounds is expanding beyond targeted analyses into the realm of untargeted metabolomics, a powerful approach for novel metabolite discovery and a more comprehensive understanding of metabolic networks. nih.gov Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample, providing a snapshot of the metabolome. nih.govbham.ac.uk

Isotope tracing, when coupled with untargeted metabolomics, allows researchers to follow the path of the 13C label from this compound as it is incorporated into a wide array of downstream metabolites. This can help to identify previously unknown metabolic pathways and connections. The complexity of data from untargeted metabolomics, which includes adducts, isotopic peaks, and in-source fragments, presents a significant analytical challenge. bham.ac.uk However, advancements in mass spectrometry and data analysis software are continually improving the ability to deconvolute these complex datasets and accurately identify and quantify metabolites. bham.ac.uk

Studies have demonstrated the power of untargeted metabolomics in identifying novel biomarkers and metabolic pathways associated with various conditions. For example, untargeted metabolomic profiling in black hypertensives revealed that sodium reduction led to significant increases in β-hydroxyisovalerate and methionine sulfone. nih.gov Increased β-hydroxyisovalerate was further associated with reduced systolic blood pressure. nih.gov Another study combined untargeted metabolomics with a genome-wide association study (mGWAS) to identify genetically influenced metabolites associated with salt sensitivity of blood pressure, discovering a causal relationship between the dipeptide Phenylalanyl-isoleucine (Phe-lle) and this trait. mdpi.com

The integration of 13C tracing with untargeted metabolomics holds immense potential for uncovering new aspects of metabolism. This approach is not limited to a predefined set of metabolites and can therefore lead to serendipitous discoveries. As analytical technologies and computational tools continue to evolve, the use of this compound in untargeted metabolomics is poised to significantly expand our knowledge of the metabolic landscape in health and disease.

Prospects for Enhanced Resolution in Metabolic Flux Mapping

Metabolic flux analysis (MFA) using 13C-labeled substrates like this compound is a cornerstone for quantifying the rates of metabolic reactions within a cell. nih.govd-nb.info The resolution and accuracy of these flux maps are continually improving due to advancements in analytical techniques, computational modeling, and experimental design. d-nb.infovanderbilt.edu

One of the key areas of development is the move from stationary-state MFA (SS-MFA) to isotopically non-stationary MFA (INST-MFA). nih.gov While SS-MFA assumes that metabolic and isotopic steady states have been reached, INST-MFA analyzes the dynamic changes in isotopic labeling over time, providing a richer dataset and potentially more accurate flux estimates, especially for slow-turnover pathways. nih.gov

The choice of isotopic tracer is also critical for maximizing the resolution of flux maps. vanderbilt.edu Computational tools for optimal experiment design can help researchers select the best combination of 13C-labeled substrates to resolve specific fluxes of interest. vanderbilt.edu For example, studies have identified [1,2-13C2]glucose and [U-13C5]glutamine as highly informative single tracers for glycolysis and the citric acid cycle, respectively. vanderbilt.edu

Furthermore, the integration of data from multiple analytical platforms, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, can provide complementary information on isotopic labeling patterns, leading to more constrained and reliable flux models. nih.gov Bayesian statistical methods are also gaining traction in the field of 13C-MFA. d-nb.info These approaches offer a robust framework for quantifying uncertainty in flux estimates and for comparing different metabolic models. d-nb.info

The application of these advanced MFA techniques is providing unprecedented insights into the metabolism of various biological systems. For instance, 13C-MFA has been used to reveal metabolic rewiring in neutrophil-like cells during differentiation and immune stimulation, identifying changes in glucose uptake, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid cycle. nih.gov In another example, global 13C tracing and MFA of intact human liver tissue ex vivo allowed for the quantification of 144 intracellular net fluxes, revealing unexpected metabolic activities like de novo creatine (B1669601) synthesis. diva-portal.org

The future of metabolic flux mapping with this compound and other tracers lies in the continued development of these sophisticated methodologies. By pushing the boundaries of analytical resolution and computational modeling, researchers will be able to construct increasingly detailed and dynamic maps of metabolism, providing a deeper understanding of cellular function in complex biological systems.

Q & A

Basic Research Questions

Q. How is Sodium Isovalerate-1-¹³C synthesized and characterized for isotopic purity in metabolic studies?

  • Methodological Answer : The synthesis typically involves carboxylation of isotopically labeled precursors (e.g., ¹³C-labeled isovaleric acid) followed by neutralization with sodium hydroxide. Characterization requires nuclear magnetic resonance (NMR) to confirm the ¹³C position and mass spectrometry (MS) to verify isotopic purity (>99% atom fraction). For reproducible results, ensure reaction conditions (pH, temperature) are tightly controlled, and validate purity via triplicate measurements .
  • Key Data :

TechniquePurposeAcceptable Threshold
¹³C-NMRPositional confirmationSingle peak at ~180 ppm (carboxylate)
LC-MSIsotopic puritySignal intensity ratio matching theoretical abundance

Q. What experimental controls are essential when using Sodium Isovalerate-1-¹³C in tracer studies?

  • Methodological Answer : Include (i) unlabeled sodium isovalerate controls to distinguish natural isotope abundance from experimental signals, (ii) solvent blanks to rule out contamination, and (iii) biological replicates to assess variability. Use stable isotope-resolved metabolomics (SIRM) with time-course sampling to track ¹³C incorporation into downstream metabolites .

Advanced Research Questions

Q. How can researchers resolve spectral overlap in ¹³C-NMR when analyzing Sodium Isovalerate-1-¹³C in complex biological matrices?

  • Methodological Answer : Employ dynamic nuclear polarization (DNP) to enhance signal-to-noise ratios (>10,000× improvement) and enable detection at low concentrations . Pair this with selective pulse sequences (e.g., DEPT-135) to isolate carboxylate signals. For complex mixtures, use 2D NMR techniques (HSQC, HMBC) to disentangle overlapping peaks .

Q. What strategies address discrepancies in isotopic enrichment levels observed across replicate experiments?

  • Methodological Answer :

Source Validation : Confirm the isotopic purity of the starting material via independent assays (e.g., elemental analyzer-isotope ratio MS).

Process Optimization : Standardize sample preparation (e.g., quenching methods in metabolic studies) to minimize degradation.

Data Normalization : Apply correction factors based on internal standards (e.g., ¹³C-glucose spikes) to account for instrument drift .

  • Contradiction Analysis : If enrichment levels vary >5% between replicates, re-examine (i) cell permeability to the tracer or (ii) enzymatic side-reactions consuming the labeled substrate .

Q. How should researchers design dose-response studies using Sodium Isovalerate-1-¹³C to ensure physiological relevance?

  • Methodological Answer :

  • In vitro : Use physiologically relevant concentrations (e.g., 0.1–10 mM) based on reported plasma levels of isovaleric acid in target organisms.
  • In vivo : Optimize dosing intervals to match metabolic turnover rates (e.g., single bolus vs. continuous infusion). Validate via compartmental modeling to estimate tracer distribution and elimination .
    • Data Interpretation : Compare ¹³C enrichment in key pathways (e.g., TCA cycle) against kinetic models to infer flux rates .

Reproducibility and Data Quality

Q. What protocols ensure reproducibility in tracer studies involving Sodium Isovalerate-1-¹³C?

  • Methodological Answer :

  • Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata, including synthesis protocols, storage conditions (-80°C, argon atmosphere), and instrument calibration logs .
  • Cross-Validation : Replicate experiments in independent labs using shared reference samples. Publish raw NMR/MS spectra in supplementary materials for peer review .

Tables for Method Comparison

Application Recommended Technique Advantages Limitations
Isotopic Purity VerificationLC-HRMSHigh sensitivity, quantitative accuracyRequires expensive instrumentation
Metabolic Flux Analysis¹³C-NMR with DNPEnhanced signal in complex matricesLimited to facilities with DNP infrastructure

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.